Cas no 179237-92-4 ((1S)-1-(2,4-dichlorophenyl)ethan-1-ol)

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol structure
179237-92-4 structure
Product Name:(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
CAS-nummer:179237-92-4
MF:C8H8Cl2O
MW:191.054520606995
MDL:MFCD09863675
CID:1366008
PubChem ID:6950772
Update Time:2025-05-25

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (1S)-1-(2,4-Dichlorophenyl)ethanol
    • G830 RivastigMine tartrate
    • rivastigMine ditartrate
    • SDZ-ENA 713
    • (-)-&lt
    • 3-&lt
    • 1'-(Dimethylamino)ethyl&gt
    • phenyl&gt
    • -N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • (S)-1-(2',4'-dichlorophenyl)-1-ethanol
    • (-)-{3-[1'-(Dimethylamino)ethyl]phenyl}-N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • ENA-713
    • Rivastigimine tartrate
    • Rivastigmine-d6 tartarate
    • RIVASTIGMINE TARTRATE SALT
    • RivastigMine Bitartrate
    • (-)-1-(2',4'-Dichlorophenyl)ethanol
    • RivastigMine L-Tartrate
    • (S)-1-(2',4'-dichlorophenyl)ethanol
    • 1-(2,4-dichloro-phenyl)-ethanol
    • (S)-1-(2,4-dichlorophenyl)ethanol
    • (-)-< 3-< 1'-(Dimethylamino)ethyl> phenyl> -N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • Rivastig
    • (alphaS)-2,4-Dichloro-alpha-methylbenzenemethanol
    • AUM3JS8WCK
    • 1-(2,4-Dichlorophenyl)ethanol, (S)-
    • (.ALPHA.S)-2,4-DICHLORO-.ALPHA.-METHYLBENZENEMETHANOL
    • CS-0263513
    • G57652
    • UNII-AUM3JS8WCK
    • Benzenemethanol, 2,4-dichloro-alpha-methyl-, (alphaS)-
    • 179237-92-4
    • EN300-87771
    • SCHEMBL13866426
    • BENZENEMETHANOL, 2,4-DICHLORO-.ALPHA.-METHYL-, (.ALPHA.S)-
    • 1-(2,4-Dichlorophenyl)ethanol, (-)-
    • (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
    • MDL: MFCD09863675
    • Inchi: 1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
    • InChI-sleutel: KWZDYNBHZMQRLS-YFKPBYRVSA-N
    • LACHT: ClC1C=C(C=CC=1[C@H](C)O)Cl

Berekende eigenschappen

  • Exacte massa: 189.9952203g/mol
  • Monoisotopische massa: 189.9952203g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 129
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.323
  • Kookpunt: 271 ºC
  • Vlampunt: 116 ºC

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
S505090-10mg
(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
179237-92-4
10mg
$ 50.00 2022-06-03
TRC
S505090-50mg
(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
179237-92-4
50mg
$ 160.00 2022-06-03
TRC
S505090-100mg
(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
179237-92-4
100mg
$ 250.00 2022-06-03
1PlusChem
1P00AQ90-50mg
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
50mg
$222.00 2024-06-18
1PlusChem
1P00AQ90-100mg
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
100mg
$303.00 2024-06-18
1PlusChem
1P00AQ90-250mg
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
250mg
$407.00 2024-06-18
1PlusChem
1P00AQ90-500mg
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
500mg
$656.00 2024-06-18
1PlusChem
1P00AQ90-1g
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
1g
$821.00 2024-06-18
1PlusChem
1P00AQ90-2.5g
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
2.5g
$1548.00 2024-06-18
1PlusChem
1P00AQ90-5g
(S)-1-(2,4-dichlorophenyl)ethanol
179237-92-4 95%
5g
$2261.00 2024-06-18
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